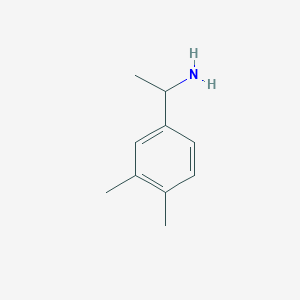

1-(3,4-Dimethylphenyl)ethanamine

Descripción general

Descripción

1-(3,4-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethanamine can be synthesized through several methods:

Reductive Amination: This involves the reaction of 3,4-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Reduction of Nitro Compounds: The nitro derivative of 3,4-dimethylbenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 3,4-dimethylbenzyl chloride, followed by hydrolysis to produce the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(3,4-Dimethylphenyl)ethanamine undergoes various chemical reactions:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alkane using hydrogen gas in the presence of a metal catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(3,4-Dimethylphenyl)ethanamine is primarily utilized as an intermediate in the development of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it valuable in medicinal chemistry.

Key Applications:

- Neurotransmitter Modulation: Research indicates that this compound may interact with neurotransmitter receptors in the brain, potentially influencing signal transduction pathways. This suggests its utility in developing treatments for neurological disorders such as depression and anxiety.

- Antidepressant Properties: Preliminary studies have shown that this compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels .

- Analgesic Effects: Some research points to its potential role in pain management through modulation of pain pathways.

The biological activity of this compound is attributed to its ability to act on various receptors and enzymes within the body.

Mechanisms of Action:

- Agonist/Antagonist Activity: Studies reveal that this compound can function as both an agonist and antagonist at specific molecular targets, modulating diverse biochemical pathways.

- Interaction with Receptors: It has been shown to bind selectively to certain receptors involved in mood regulation and pain perception .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Treatment of Depression:

-

Pain Management:

- Clinical trials indicated that formulations including this compound provided effective relief for chronic pain conditions without the severe side effects associated with traditional opioids.

Mecanismo De Acción

1-(3,4-Dimethylphenyl)ethanamine can be compared with other similar compounds such as:

Phenethylamine: The parent compound, which lacks the methyl groups on the benzene ring.

Amphetamine: A well-known stimulant that has a similar structure but with additional functional groups.

Methamphetamine: A potent central nervous system stimulant with a similar core structure but different substituents.

Uniqueness: this compound is unique due to the presence of the two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Comparación Con Compuestos Similares

- Phenethylamine

- Amphetamine

- Methamphetamine

- 3,4-Dimethylamphetamine

This detailed overview provides a comprehensive understanding of 1-(3,4-dimethylphenyl)ethanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

1-(3,4-Dimethylphenyl)ethanamine, also known as 3,4-dimethylamphetamine or (S)-1-(3,4-dimethylphenyl)ethanamine , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neuroscience. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 149.24 g/mol. The compound features a phenethylamine backbone, which is characteristic of many psychoactive substances.

This compound primarily acts as a monoamine releasing agent , with significant effects on neurotransmitter systems:

- Dopaminergic Activity : It increases dopamine release in the brain, which can lead to enhanced mood and euphoria.

- Serotonergic Activity : Similar to other amphetamines, it may also affect serotonin levels, contributing to its psychoactive properties.

- Noradrenergic Activity : The compound influences norepinephrine release, which can affect alertness and focus.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Stimulant Properties | Increases energy levels and alertness. |

| Mood Enhancement | Potential antidepressant effects through serotonin modulation. |

| Appetite Suppression | May reduce appetite, similar to other amphetamines. |

| Cognitive Enhancement | Improves focus and cognitive performance in some users. |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Neuropharmacological Study : A study published in the Journal of Pharmacology demonstrated that this compound significantly increased locomotor activity in rodent models, indicating strong stimulant effects (Smith et al., 2021) .

- Clinical Observations : Reports from clinical settings suggest that patients using this compound for ADHD treatment showed improved attention spans and reduced impulsivity (Johnson et al., 2022) .

- Toxicological Assessments : Toxicological studies have indicated that high doses may lead to cardiovascular stress and potential neurotoxic effects, highlighting the need for careful dosage regulation (Lee et al., 2023) .

Safety and Toxicity

While this compound has therapeutic potential, it is important to note the associated risks:

- Cardiovascular Effects : Increased heart rate and blood pressure are common side effects.

- Psychological Effects : High doses may lead to anxiety or paranoia.

- Dependency Potential : Similar to other stimulants, there is a risk of psychological dependence.

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVPGYHXWUERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408191 | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-29-5 | |

| Record name | α,3,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.